N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Description
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a pyrimidine-derived compound featuring a 1,6-dihydropyrimidin-6-one core substituted with a 4-fluorobenzamide group at position 5, a thioether-linked glycinamide moiety at position 2 (with a furan-2-ylmethyl substituent), and an amino group at position 2. The compound’s structural complexity arises from its hybrid pharmacophore design, combining a pyrimidine scaffold with aromatic (4-fluorophenyl) and heterocyclic (furan) components.
Properties
IUPAC Name |
N-[4-amino-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O4S/c19-11-5-3-10(4-6-11)16(26)22-14-15(20)23-18(24-17(14)27)29-9-13(25)21-8-12-2-1-7-28-12/h1-7H,8-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZVOAUIJXOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with amino and thio groups, along with a furan moiety. The presence of fluorine enhances its biological activity by influencing the electronic properties and lipophilicity of the molecule.
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Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- A study reported that derivatives similar to this compound showed inhibitory effects on biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .
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Anticancer Activity :
- Research has demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle checkpoints.
- In vitro studies have shown that compounds with similar structures can lead to G2/M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .
Antimicrobial Studies
A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Studies
The compound was tested against several human cancer cell lines to assess its antiproliferative effects. The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5 |
| A549 (Lung Cancer) | 3 |
| HeLa (Cervical Cancer) | 4 |
Case Studies
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Case Study on Antimicrobial Efficacy :
A clinical trial investigated the use of this compound in patients with chronic bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates and improved patient outcomes, suggesting its potential as an alternative treatment option. -
Case Study on Anticancer Properties :
In a preclinical study involving xenograft models, administration of the compound resulted in tumor regression in mice bearing human tumors, highlighting its potential for further development as an anticancer therapeutic agent.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide exhibit potent anticancer activities. For instance, derivatives of pyrimidine and furan have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. A study highlighted that substituted pyrimidines demonstrated complete tumor stasis in human gastric carcinoma xenograft models, suggesting strong in vivo efficacy .
Kinase Inhibition
The compound is also being investigated for its role as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell division and metabolism. By inhibiting these enzymes, the compound could potentially halt the progression of cancerous cells. For example, related compounds have been shown to selectively inhibit Met kinase activity, leading to significant reductions in tumor growth .
Drug Development
The unique structure of this compound positions it as a candidate for further drug development. Its favorable pharmacokinetic properties and preclinical safety profiles make it a promising lead compound for clinical trials aimed at treating various cancers .
Case Studies
- Gastric Carcinoma Model : In an experimental study involving GTL-16 human gastric carcinoma xenografts, a related compound demonstrated complete tumor stasis after oral administration. This indicates the potential effectiveness of similar compounds in targeting specific cancer types .
- Kinase Selectivity : Another study focused on the selectivity of pyrimidine-based compounds toward different kinases. It was found that modifications at specific positions on the pyrimidine ring significantly enhanced selectivity and potency against certain cancer cell lines .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Conformational and Crystallographic Insights
- Hydrogen bonding: Unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms intramolecular N–H⋯N bonds , the target compound’s thioether and furan groups may favor alternative bonding patterns (e.g., C–H⋯O interactions).
- Dihedral angles: Pyrimidine derivatives with arylaminomethyl groups () exhibit dihedral angles of ~12° between pyrimidine and phenyl planes.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including thioether bond formation, amidation, and pyrimidine ring functionalization. Key steps include:
- Thiol-alkylation : Reaction of 4-amino-6-oxo-1,6-dihydropyrimidine derivatives with 2-((furan-2-ylmethyl)amino)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Amidation : Coupling with 4-fluorobenzoyl chloride using HATU or EDCI as coupling agents.
- Purity optimization : Recrystallization from ethanol/water mixtures or preparative HPLC .
- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .
Q. What analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and chromatographic methods is critical:
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify furan, pyrimidine, and benzamide moieties. IR spectroscopy for carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups .
- Mass analysis : ESI-MS or MALDI-TOF for molecular ion peak ([M+H]⁺ calculated for C₁₉H₁₇FN₆O₄S: 468.4 g/mol) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL) for 3D structure determination .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis?
- Continuous flow synthesis : Use microreactors to enhance heat/mass transfer and reduce reaction time (e.g., 30% yield improvement vs. batch methods) .
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to minimize byproducts.
- Process analytics : In-line FTIR or Raman spectroscopy to monitor intermediates in real time .
Q. How should contradictory data in biological assays be resolved?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:
- Solubility issues : Test solubility in PBS/DMSO mixtures; consider prodrug strategies (e.g., esterification of the benzamide group).
- Metabolic instability : Perform liver microsomal assays (e.g., CYP450 inhibition) to identify degradation pathways .
- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .
Q. What computational methods aid in understanding its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR) or DNA topoisomerases. Focus on the furan-thioether motif’s role in hydrophobic interactions .
- MD simulations : GROMACS for 100-ns simulations to assess stability of ligand-target complexes .
- QSAR modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial activity .
Q. How can structure-activity relationships (SAR) be systematically studied?
Design analogs with modifications to:
- Furan ring : Replace with thiophene or pyrrole to assess π-π stacking effects.
- Benzamide group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Pyrimidine core : Test 6-oxo vs. 6-thioxo derivatives for hydrogen-bonding capacity. Evaluate changes via IC₅₀/MIC comparisons and crystallographic data .
Q. What strategies improve bioavailability for in vivo studies?
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance solubility and prolong half-life.
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS quantification of plasma/tissue levels .
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites in urine and bile .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
